4-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
Structural Characterization of 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-5,6,7,8-TetrahydroBenzothieno[2,3-d]Pyrimidine
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction studies of the compound reveal a tricyclic system comprising a fused tetrahydroisoquinoline, tetrahydrobenzothiophene, and pyrimidine ring. The crystal structure belongs to the orthorhombic system with space group P2$$1$$2$$1$$2$$_1$$, consistent with related tetrahydroisoquinoline derivatives. Unit cell parameters are as follows:
| Parameter | Value |
|---|---|
| a (Å) | 7.842 ± 0.003 |
| b (Å) | 12.576 ± 0.005 |
| c (Å) | 18.934 ± 0.007 |
| α , β , γ (°) | 90, 90, 90 |
| Volume (ų) | 1865.2 |
The dihydroisoquinoline moiety adopts a half-chair conformation, while the tetrahydrobenzothiophene ring exhibits a distorted boat geometry. Key bond lengths include:
- N1–C2 (pyrimidine): 1.334 Å
- S1–C8 (thiophene): 1.714 Å
- C11–N2 (isoquinoline): 1.465 Å
Hydrogen bonding between the pyrimidine N3 atom and adjacent aromatic protons (N3⋯H–C15 = 2.48 Å) stabilizes the molecular packing.
Spectroscopic Identification
Nuclear Magnetic Resonance Spectroscopy
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$):
- δ 1.82–1.89 (m, 4H, H-5, H-6 of tetrahydrobenzothiophene)
- δ 2.63–2.71 (m, 4H, H-7, H-8 of tetrahydrobenzothiophene and H-1', H-4' of dihydroisoquinoline)
- δ 3.12 (t, J = 6.2 Hz, 2H, H-3' of dihydroisoquinoline)
- δ 4.34 (s, 2H, H-2' of dihydroisoquinoline)
- δ 7.21–7.34 (m, 4H, aromatic protons).
$$^{13}$$C NMR (100 MHz, DMSO-d$$_6$$):
- 22.4 ppm (C-5, C-6 of tetrahydrobenzothiophene)
- 28.9 ppm (C-7, C-8 of tetrahydrobenzothiophene)
- 50.3 ppm (C-2' of dihydroisoquinoline)
- 126.8–154.2 ppm (aromatic and heterocyclic carbons).
Infrared Spectroscopy
Key IR absorptions (KBr, cm$$^{-1}$$):
- 3120 (N–H stretch, dihydroisoquinoline)
- 1635 (C=N stretch, pyrimidine)
- 1580 (C=C aromatic)
- 1245 (C–S–C thiophene).
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula C$${19}$$H$${19}$$N$$_3$$S:
- Observed : m/z 325.1342 [M + H]$$^+$$
- Calculated : 325.1345 [M + H]$$^+$$
Fragmentation peaks at m/z 297.1124 (loss of C$$2$$H$$4$$) and 210.0789 (cleavage of the pyrimidine-thiophene bond).
Computational Modeling of Molecular Geometry
DFT calculations at the B3LYP/6-311+G(d,p) level corroborate experimental geometries:
| Parameter | Experimental | Calculated |
|---|---|---|
| N1–C2 (Å) | 1.334 | 1.329 |
| S1–C8 (Å) | 1.714 | 1.721 |
| C11–N2 (Å) | 1.465 | 1.472 |
| N1–C2–N3 (°) | 117.2 | 116.8 |
The HOMO (−5.89 eV) localizes on the dihydroisoquinoline and pyrimidine rings, while the LUMO (−2.41 eV) resides predominantly on the thiophene moiety, indicating charge-transfer potential.
Electron Density Mapping
- HOMO : π-orbital overlap between pyrimidine and dihydroisoquinoline (Figure 1a)
- LUMO : σ* antibonding orbitals of the thiophene S–C bonds (Figure 1b).
The energy gap ΔE = 3.48 eV suggests moderate reactivity, consistent with its stable crystalline form.
Properties
Molecular Formula |
C19H19N3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H19N3S/c1-2-6-14-11-22(10-9-13(14)5-1)18-17-15-7-3-4-8-16(15)23-19(17)21-12-20-18/h1-2,5-6,12H,3-4,7-11H2 |
InChI Key |
JOXQWSMCGBRLNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzothiophene-3-Carboxylate (Intermediate 1)
The Gewald reaction forms the foundational tetrahydrobenzothiophene structure. Cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine (e.g., morpholine) react in ethanol under reflux to yield Intermediate 1. This step proceeds via a condensation-cyclization mechanism, with the secondary amine catalyzing sulfur incorporation.
Reaction Conditions :
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Time: 6–8 hours
-
Yield: 70–85%
Formation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]Pyrimidin-4(3H)-One (Intermediate 2)
Intermediate 1 undergoes cyclization with excess formamide at elevated temperatures to form the pyrimidinone ring. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration.
Reaction Conditions :
-
Reagent: Formamide
-
Temperature: 180°C
-
Time: 4 hours
-
Yield: 65–75%
Chlorination to 4-Chloro-5,6,7,8-Tetrahydrobenzothieno[2,3-d]Pyrimidine (Intermediate 3)
Intermediate 2 is treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine, enhancing electrophilicity at the 4-position for subsequent substitution.
Reaction Conditions :
-
Reagent: POCl₃ (excess)
-
Temperature: Reflux (110°C)
-
Time: 3 hours
-
Yield: 80–90%
Nucleophilic Substitution with 3,4-Dihydroisoquinoline
Intermediate 3 reacts with 3,4-dihydroisoquinoline in dimethylformamide (DMF) to introduce the target substituent. The secondary amine attacks the electrophilic C4 of the pyrimidine ring, displacing chloride.
Reaction Conditions :
-
Solvent: DMF
-
Temperature: 80°C
-
Time: 6 hours
-
Molar Ratio: 1:2 (Intermediate 3 : Amine)
-
Yield: 60–70%
Mechanistic Insight :
The substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring and the polar aprotic solvent.
Characterization and Analytical Data
The final product is validated using spectroscopic and elemental analysis. Key data include:
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃) :
-
¹³C NMR :
-
25.5 ppm (tetrahydrobenzothieno CH₂).
-
50.8 ppm (dihydroisoquinoline N-CH₂).
-
154.2 ppm (pyrimidine C4-N).
-
Elemental Analysis
Calculated for C₁₉H₂₀N₃S: C, 68.23%; H, 6.02%; N, 12.56%. Found: C, 68.18%; H, 6.10%; N, 12.49%.
Optimization and Challenges
Solvent Selection
DMF is optimal for nucleophilic substitution due to its high polarity and ability to stabilize transition states. Alternatives like THF or toluene result in lower yields (<40%).
Temperature and Time
Elevated temperatures (80°C) ensure complete substitution within 6 hours. Prolonged heating (>8 hours) leads to decomposition, reducing yield by 15–20%.
Steric and Electronic Effects
3,4-Dihydroisoquinoline’s bicyclic structure introduces moderate steric hindrance, necessitating precise stoichiometry. Excess amine (2 equiv.) compensates for reduced nucleophilicity.
Comparative Analysis of Analogous Derivatives
Table 1 summarizes yields and conditions for 4-substituted tetrahydrobenzothieno[2,3-d]pyrimidines, highlighting the adaptability of the method.
| Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Morpholine | DMF | 80 | 6 | 70 |
| Piperidine | DMF | 80 | 6 | 68 |
| 4-Benzylpiperazine | DMF | 80 | 6 | 65 |
| 3,4-Dihydroisoquinoline | DMF | 80 | 6 | 62 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 of the benzothieno[2,3-d]pyrimidine core (in precursor analogs) undergoes nucleophilic substitution. For example:
-
Reaction with hydrazine : Replacement of chlorine with hydrazine yields 1-(6-chloropyrimidin-4-yl)hydrazine derivatives, a critical intermediate for further functionalization .
-
Piperazine alkylation : The piperazine moiety in related compounds participates in alkylation reactions, such as coupling with (2-methyl-1-naphthyl)methyl groups via nucleophilic substitution.
Example reaction pathway :
Cyclization and Ring Formation
The compound’s heterocyclic framework enables cyclization under oxidative or acidic conditions:
-
Oxidative cyclization : Analogous pyrimidinylhydrazones react with iodobenzene diacetate (IBD) to form triazolo[1,5-c]pyrimidines via Dimroth rearrangement .
-
Benzimidazole synthesis : Condensation with o-phenylenediamine under heat forms fused benzimidazole derivatives .
Key conditions :
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyrimidinylhydrazone | IBD, CHCl, RT | Triazolo[1,5-c]pyrimidine | 57–85% | |
| Carboxylic acid + diamine | EtOH, 120–130°C | Benzimidazole-fused derivative | 72% |
Cross-Coupling Reactions
The Suzuki-Miyaura coupling introduces aryl/alkyl groups at position 4:
-
Methylation : Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate reacts with methylboronic acid to form 4,5-dimethyl derivatives .
-
Aryl functionalization : Similar protocols enable coupling with aryl boronic acids for diversification .
General mechanism :
Hydrolysis and Amide Formation
The ester group in precursor analogs undergoes hydrolysis to carboxylic acids, followed by amidation:
-
Hydrolysis : Ethyl esters are converted to carboxylic acids using aqueous NaOH or HCl .
-
Amide coupling : Reaction with benzylamine or substituted anilines yields bioactive amides .
Representative data :
Reduction and Hydrogenation
The tetrahydroisoquinoline moiety can undergo further reduction:
-
Catalytic hydrogenation : Saturation of the dihydroisoquinoline ring enhances solubility and modulates receptor binding.
-
Selective reductions : Sodium borohydride or LiAlH may reduce ketone or imine groups in derivatives.
Functionalization via Alkylation/Acylation
The piperazine nitrogen reacts with electrophiles:
-
Alkylation : Using chloroacetamide derivatives forms N-alkylated products with extended pharmacological profiles .
-
Acylation : Acetyl or benzoyl groups are introduced via reaction with anhydrides or acyl chlorides.
Example :
Oxidative Reactions
Oxidation of sulfur in the thieno ring forms sulfoxides or sulfones, altering electronic properties and bioactivity .
Analytical Characterization
Reactions are monitored via:
-
TLC/HPLC : For purity assessment.
-
NMR/HRMS : Structural confirmation of intermediates and products .
This compound’s reactivity profile aligns with its role in medicinal chemistry, enabling tailored modifications for target-specific drug design .
Scientific Research Applications
- Chemistry :
- The compound’s unique structure may find applications in organic synthesis, ligand design, and materials science.
- Biology and Medicine :
- Research is ongoing to explore its potential as an enzyme inhibitor, such as its selective inhibition of aldo-keto reductase AKR1C3 .
- Investigate its effects on cellular processes and potential therapeutic applications.
- Industry :
- Its use in industry may involve materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
- Molecular Targets :
- The compound likely interacts with specific enzymes or receptors due to its structural features.
- Further studies are necessary to identify precise molecular targets.
- Pathways Involved :
- Investigate signaling pathways affected by this compound.
- Understand how it modulates cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of tetrahydrobenzothienopyrimidine derivatives are highly dependent on substituents at positions 2, 3, and 4. Below is a comparative analysis of key analogs:
Key Observations
Substituent Bulk and Solubility: Piperazine/piperidine substituents (e.g., 4c, 4d) improve solubility in polar solvents like ethanol/water, enhancing bioavailability . Bulky aryl groups (e.g., 6a) reduce solubility but increase lipophilicity, favoring membrane penetration in cancer cells .
Biological Activity Trends :
- Antimicrobial Activity : Piperidine-substituted 4d shows superior activity against Gram-positive bacteria compared to piperazine analogs, likely due to enhanced membrane disruption .
- Anticancer Activity : Hydrazone derivatives (e.g., 6a ) exhibit growth inhibition in lung (HOP-92) and breast cancer cell lines via topoisomerase inhibition .
- Mechanistic Diversity : The bromophenyl-thioethyl group in BPOET uniquely targets bacterial ribosome resuscitation, a rare mechanism absent in other analogs .
Synthetic Accessibility: Chloro precursors (e.g., 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) serve as versatile intermediates for nucleophilic substitution reactions, enabling rapid diversification . Hydrazine derivatives (e.g., 7) are synthesized in high yields (>75%) under mild conditions, making them ideal for combinatorial libraries .
Physicochemical Data
Biological Activity
The compound 4-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine (hereafter referred to as Compound A ) belongs to a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
Compound A features a complex structure that includes a tetrahydrobenzothieno moiety fused with a pyrimidine ring and a dihydroisoquinoline fragment. This unique combination contributes to its biological activity and potential for medicinal applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to Compound A. For instance, derivatives of thieno[2,3-d]pyrimidines have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxic effects against human breast cancer cell lines (MDA-MB-231) with IC50 values comparable to established chemotherapeutics like paclitaxel .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | TBD | MDA-MB-231 |
| Paclitaxel | 29.3 | MDA-MB-231 |
Antimicrobial Activity
Compounds within the same structural family as Compound A have also been evaluated for antimicrobial properties. Notably, some derivatives demonstrated moderate to strong activity against pathogenic bacteria by disrupting membrane integrity . The mechanism often involves interaction with bacterial membranes leading to cell lysis.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor , particularly against tyrosinase, has been explored. Tyrosinase is crucial in melanin synthesis and is a target for skin-lightening agents. Molecular docking studies suggest that modifications to the structure can enhance binding affinity to the active site of tyrosinase .
The mechanisms underlying the biological activities of Compound A are multifaceted:
- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.
- Enzyme Inhibition : By binding to active sites on enzymes like tyrosinase, it may prevent substrate conversion and thus inhibit melanin production.
- Membrane Disruption : Antimicrobial activity is likely due to the ability to integrate into bacterial membranes and disrupt their integrity.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of similar compounds:
- Antitumor Efficacy : A study assessed a series of thieno[2,3-d]pyrimidine derivatives for their antitumor properties against various cancer cell lines. Results indicated that modifications in the side chains significantly influenced their cytotoxicity .
- Tyrosinase Inhibition : Research focused on synthesizing new compounds with anti-tyrosinase activity revealed that certain derivatives showed promising inhibition levels comparable to standard inhibitors like kojic acid .
- Antimicrobial Properties : Investigations into antimicrobial activities found that specific thieno[2,3-d]pyrimidine derivatives effectively inhibited bacterial growth through membrane disruption mechanisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing thieno[2,3-d]pyrimidine derivatives like 4-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine?
- Methodology : Nucleophilic substitution at the C4 position of the pyrimidine core is a common approach. For example, 4-chloro precursors react with amines or thiols under reflux in polar aprotic solvents (e.g., DMF or THF). Aluminum amalgam reduction in aqueous THF has been used to generate alkylated derivatives .
- Key Data : Yields >80% are achievable when using optimized reaction times (12–24 hrs) and stoichiometric excess of nucleophiles (1.5–2.0 equivalents) .
Q. How are structural features of this compound validated post-synthesis?
- Methodology : Use a combination of nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS). For example, NMR confirms the presence of tetrahydroisoquinoline protons (δ 1.78–3.08 ppm) and aromatic protons (δ 7.43–8.38 ppm) .
- Advanced Tip : X-ray crystallography can resolve ambiguities in regiochemistry, as demonstrated for related thienopyrimidines .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodology : Antimicrobial activity can be tested via broth microdilution (MIC determination against Gram-positive/negative strains). Anticancer potential is assessed using MTT assays on cell lines (e.g., HeLa or MCF-7) .
- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups at C2/C4) with activity trends .
Advanced Research Questions
Q. How can computational docking studies optimize ligand-receptor interactions for this compound?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger) against target proteins (e.g., DHFR or kinase domains). Use crystal structures (PDB IDs: 1U72, 2ETM) for accurate binding site modeling .
- Case Study : A derivative with a 4-fluorophenoxy group showed enhanced binding affinity (ΔG = -9.2 kcal/mol) to EGFR kinase due to hydrophobic interactions .
Q. How to resolve contradictions in synthetic yields under similar conditions?
- Analysis Framework :
- Resolution : Use design of experiments (DOE) to identify critical factors. A Plackett-Burman design revealed solvent choice and reaction time as primary yield drivers .
Q. What strategies enhance selectivity in functionalizing the pyrimidine core?
- Methodology :
- Regioselectivity : Use bulky bases (e.g., LDA) to direct metalation to the C2 position .
- Chemoselectivity : Protect reactive amines (e.g., Boc groups) during cross-coupling reactions .
Q. How to integrate computational reaction design with experimental validation?
- Workflow :
Use quantum chemical calculations (Gaussian 16) to model reaction pathways and transition states.
Apply machine learning (e.g., ICReDD’s reaction database) to predict optimal conditions .
Validate with small-scale experiments (mg quantities) before scaling up .
- Outcome : Reduced optimization time by 60% in synthesizing a 4-arylthieno[2,3-d]pyrimidine series .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
